molecular formula C19H24N2O2 B2764868 Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260788-49-5

Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No.: B2764868
CAS No.: 1260788-49-5
M. Wt: 312.413
InChI Key: BVUJPHINBZQHNB-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-phenylcarbamate
  • Tert-butyl N-(4-methylphenyl)carbamate
  • Tert-butyl N-(3-chlorophenyl)carbamate

Uniqueness

Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is unique due to the presence of both an ethylphenyl and a methylpyridinyl group This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research

Properties

IUPAC Name

tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-6-15-8-7-9-16(13-15)21(18(22)23-19(3,4)5)17-12-14(2)10-11-20-17/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJPHINBZQHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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